tert-butyl 2,2-dimethyl-3-oxopropanoate
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Overview
Description
Tert-butyl 2,2-dimethyl-3-oxopropanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of propanoic acid, featuring a tert-butyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2,2-dimethyl-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-3-oxopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct alkylation of 2,2-dimethyl-3-oxopropanoic acid with tert-butyl chloride in the presence of a base like sodium hydroxide. This reaction is usually carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts like p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2,2-dimethyl-3-oxopropanoic acid.
Reduction: 2,2-dimethyl-3-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2,2-dimethyl-3-oxopropanoate is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of drugs, especially those targeting metabolic pathways involving ketones and esters.
Material Science: It is employed in the synthesis of polymers and resins due to its reactivity and stability.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which tert-butyl 2,2-dimethyl-3-oxopropanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The ester and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethyl-3-oxopropanoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 2,2-dimethyl-3-oxopropanoate: Similar structure but with an ethyl ester group.
Isopropyl 2,2-dimethyl-3-oxopropanoate: Similar structure but with an isopropyl ester group.
Uniqueness
Tert-butyl 2,2-dimethyl-3-oxopropanoate is unique due to the steric hindrance provided by the tert-butyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
CAS No. |
113437-29-9 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C9H16O3/c1-8(2,3)12-7(11)9(4,5)6-10/h6H,1-5H3 |
InChI Key |
JWRQJTAGHDNUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C=O |
Purity |
95 |
Origin of Product |
United States |
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